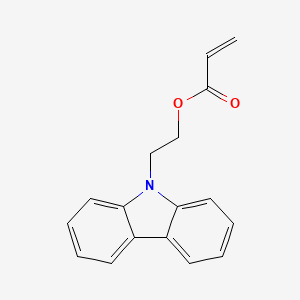

2-(9H-Carbazol-9-yl)ethyl acrylate

Übersicht

Beschreibung

2-(9H-Carbazol-9-yl)ethyl acrylate is an organic compound that features a carbazole group linked to an ethyl acrylate moiety. Carbazole is a heterocyclic aromatic compound found in coal tar and some natural products. Acrylates are esters of acrylic acid, known for their reactivity in polymerization reactions. This compound is notable for its use in organic electronics due to its high charge carrier mobility and photochemical stability .

Vorbereitungsmethoden

The synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate typically involves the reaction of 9H-carbazole with ethyl acrylate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the carbazole nitrogen attacks the acrylate carbonyl carbon, forming the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

2-(9H-Carbazol-9-yl)ethyl acrylate undergoes various chemical reactions, including:

Polymerization: The acrylate group can undergo radical or ionic polymerization to form polymers with interesting properties.

Addition Reactions: The double bond in the acrylate group can react with nucleophiles (electron-donating species) in various addition reactions.

Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, often using reagents like potassium permanganate or sodium borohydride.

Common reagents and conditions used in these reactions include radical initiators like azobisisobutyronitrile (AIBN) for polymerization and mild oxidizing agents for selective oxidation. Major products formed from these reactions include poly(this compound) and various addition products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

2.1 Organic Light Emitting Diodes (OLEDs)

PCz is extensively studied for its potential use in OLEDs due to its excellent charge transport properties. The incorporation of PCz into OLED structures can enhance device efficiency, improve light emission color, and increase overall performance. Research indicates that devices utilizing PCz exhibit superior electroluminescent properties compared to traditional materials .

Table 1: Properties of PCz in OLED Applications

| Property | Value/Description |

|---|---|

| Charge Carrier Mobility | High |

| Photochemical Stability | Excellent |

| Electroluminescent Efficiency | Enhanced compared to conventional materials |

2.2 Conducting Polymers

The polymerization of PCz leads to conducting polymers that can be used in various electronic devices. These polymers demonstrate high thermal stability and are suitable for applications requiring conductive materials, such as sensors and electrochemical devices .

Synthesis and Characterization

PCz can be synthesized through several methods, including free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and scanning electron microscopy (SEM) are commonly employed to analyze the synthesized polymers .

3.1 Electropolymerization Studies

Recent studies have explored the electropolymerization of PCz on carbon fiber microelectrodes. These investigations focus on the electrochemical properties of the resulting films, which can be characterized using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). The findings indicate that varying monomer concentrations during synthesis significantly affects the capacitive behavior of the films .

Potential in Biomedicine

Emerging research suggests that PCz-based materials could be utilized in biomedical applications, particularly in drug delivery systems and biosensors. The biocompatibility and conductivity of PCz make it a promising candidate for developing advanced medical devices that require both electronic functionality and biological compatibility .

Environmental Considerations

While PCz presents numerous advantages, it is essential to consider its environmental impact. The compound is classified as an irritant and poses potential hazards to aquatic life, necessitating careful handling and disposal practices .

Wirkmechanismus

The mechanism by which 2-(9H-Carbazol-9-yl)ethyl acrylate exerts its effects is primarily through its role as a charge transporting material. The carbazole group acts as an electron-donating pendant, facilitating the movement of charge carriers within the polymer matrix . This enhances the material’s conductivity and stability, making it suitable for use in various electronic applications .

Vergleich Mit ähnlichen Verbindungen

2-(9H-Carbazol-9-yl)ethyl acrylate can be compared with other similar compounds such as:

9-Vinylcarbazole: Another carbazole-based monomer used in polymer synthesis with similar electronic properties.

9H-Carbazole-9-ethanol: A carbazole derivative with different functional groups, used in different applications.

Poly(9-vinylcarbazole): A polymer derived from 9-vinylcarbazole, known for its use in photoconductive applications.

The uniqueness of this compound lies in its combination of the carbazole group with the acrylate moiety, providing a balance of electronic properties and reactivity that is advantageous for specific applications in organic electronics and polymer synthesis .

Biologische Aktivität

2-(9H-Carbazol-9-yl)ethyl acrylate is a compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This compound, derived from carbazole, is part of a broader class of materials that exhibit significant pharmacological properties. The purpose of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a carbazole moiety linked to an acrylate group. The molecular formula for this compound is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction between carbazole derivatives and acrylic acid or its derivatives. Various methodologies have been reported in the literature, often emphasizing the use of catalysts to enhance yields and selectivity.

Antimicrobial Properties

Research has indicated that compounds related to carbazole exhibit noteworthy antimicrobial activities. For instance, several N-substituted carbazoles have been shown to possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. In one study, zones of inhibition ranged from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL for various carbazole derivatives .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies suggest that compounds containing the carbazole structure can scavenge free radicals effectively, contributing to their neuroprotective effects. This activity is believed to stem from their ability to modulate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative conditions .

Neuroprotective Effects

Neuroprotective properties have been documented for several carbazole derivatives. For example, one study highlighted that certain derivatives exhibited significant neuroprotective activity at concentrations as low as 3 µM against glutamate-induced injury in neuronal cells . This suggests that the incorporation of the carbazole moiety into various compounds can enhance their neuroprotective capabilities.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways.

- Antioxidant Mechanism : It likely acts by neutralizing reactive oxygen species (ROS), thereby mitigating oxidative damage.

- Neuroprotection : The neuroprotective effects may involve modulation of signaling pathways associated with neuronal survival and apoptosis.

Study on Antimicrobial Activity

In a comprehensive study examining various N-substituted carbazoles, researchers found that compounds structurally similar to this compound displayed promising antibacterial activity against multiple pathogens. The study reported specific zones of inhibition and minimum inhibitory concentrations (MICs), demonstrating the potential for these compounds in therapeutic applications .

Neuroprotective Study

A notable investigation into the neuroprotective effects of carbazole derivatives revealed that certain compounds could significantly reduce neuronal cell death induced by oxidative stress. The study utilized HT22 cells and assessed cell viability through MTT assays, confirming the protective role of these compounds at low concentrations .

Data Tables

| Activity Type | Tested Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|---|

| Antibacterial | N-substituted carbazoles | S. aureus | 12.6 - 22.3 | 100 |

| Antioxidant | Carbazole derivatives | HT22 cells | - | - |

| Neuroprotective | Various carbazole derivatives | Neuronal cells | - | 3 |

Eigenschaften

IUPAC Name |

2-carbazol-9-ylethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-17(19)20-12-11-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h2-10H,1,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHMQTTZAWPDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69678-49-5 | |

| Record name | 2-(9-Carbazolyl)ethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69678-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50391339 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6915-68-0 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.